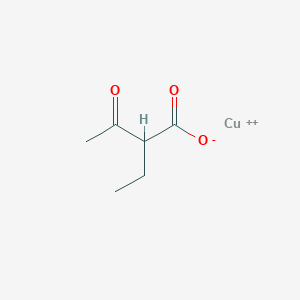
Copper;2-ethyl-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;2-ethyl-3-oxobutanoate is a coordination compound where copper is complexed with the ligand 2-ethyl-3-oxobutanoate
Synthetic Routes and Reaction Conditions:
Alkylation of Enolate Ions: The synthesis of 2-ethyl-3-oxobutanoate typically involves the alkylation of enolate ions. This reaction requires an alkyl halide and a strong base to form the enolate ion, which then reacts with the alkyl halide to form the desired product.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through a series of controlled reactions involving ethyl acetoacetate and copper salts under specific conditions to ensure the formation of the copper complex.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the copper center is oxidized, often resulting in the formation of copper(II) species.
Reduction: Reduction reactions can reduce the copper center, potentially forming copper(I) species.
Substitution Reactions: The compound can participate in substitution reactions where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various ligands can be introduced in the presence of a suitable solvent.
Major Products Formed:
Oxidation Products: Copper(II) complexes.
Reduction Products: Copper(I) complexes.
Substitution Products: Various copper-ligand complexes depending on the substituting ligand.
Scientific Research Applications
Chemistry: Copper;2-ethyl-3-oxobutanoate is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds. Biology: The compound has been studied for its potential biological activity, including antimicrobial properties. Medicine: Research is ongoing to explore its use in medical imaging and as a therapeutic agent. Industry: It is used in the production of various materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Copper;2-ethyl-3-oxobutanoate exerts its effects involves its interaction with molecular targets and pathways. The copper center can bind to biological molecules, influencing their activity. The specific pathways and targets depend on the context of its application, such as catalysis in chemical reactions or interaction with biological systems.
Comparison with Similar Compounds
Copper Acetate: Similar in terms of copper coordination but with different ligands.
Copper Salicylate: Another copper complex with different ligand properties.
Copper Glycinate: A copper complex with amino acid ligands.
Uniqueness: Copper;2-ethyl-3-oxobutanoate is unique due to its specific ligand structure, which imparts distinct chemical and biological properties compared to other copper complexes.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
Molecular Formula |
C6H9CuO3+ |
|---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
copper;2-ethyl-3-oxobutanoate |
InChI |
InChI=1S/C6H10O3.Cu/c1-3-5(4(2)7)6(8)9;/h5H,3H2,1-2H3,(H,8,9);/q;+2/p-1 |
InChI Key |
NGLMAGQWHITWOP-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C(=O)C)C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















